Ethyl 2-(triphenylphosphoranylidene)propionate

Green Chemistry Microwave-Assisted Synthesis Wittig Olefination

Researchers requiring predictable stereochemical outcomes in Wittig olefinations often struggle with inconsistent E/Z ratios from simpler ylides. This stabilized, pre-formed phosphonium ylide (CAS 5717-37-3) is the definitive reagent for achieving high trans-selectivity, minimizing costly isomer separation. - Unique α-methyl group provides superior steric control, delivering high E/Z ratios critical for complex natural product and pharmaceutical intermediate synthesis (e.g., (+)-papulacandin D, malevamide E). - Superior stability under microwave irradiation enables solvent-free, energy-efficient reactions where non-alkylated analogs decompose. - As a pre-isolated, crystalline solid with consistent purity (≥98% HPLC), it ensures predictable reaction kinetics and reliable scale-up, unlike in situ generated alternatives.

Molecular Formula C23H23O2P
Molecular Weight 362.4 g/mol
CAS No. 5717-37-3
Cat. No. B044744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(triphenylphosphoranylidene)propionate
CAS5717-37-3
Synonyms((Ethoxycarbonyl)ethylidene)triphenylphosphorane;  (Carbethoxyethylidene)triphenylphosphorane;  1-(Ethoxycarbonyl)ethylidenetriphenylphosphorane;  1-Carboethoxyethylidenetriphenylphosphorane;  2-(Triphenylphosphoranylidene)propanoic Acid Ethyl Ester;  Eth
Molecular FormulaC23H23O2P
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3
InChIKeyKZENFXVDPUMQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(triphenylphosphoranylidene)propionate Overview


Ethyl 2-(triphenylphosphoranylidene)propionate (CAS 5717-37-3), also referred to as (carbethoxyethylidene)triphenylphosphorane, is a crystalline, stabilized phosphonium ylide [1]. It belongs to the class of ester-functionalized triphenylphosphoranylidenes. Characterized by a melting point of 158-162 °C and a density of 1.14±0.1 g/cm³, this compound is air-sensitive and requires storage under inert gas at low temperatures [2]. Its primary utility is as a Wittig and Horner-Wadsworth-Emmons (HWE) reagent, enabling the conversion of aldehydes and ketones into α,β-unsaturated esters .

Stabilized ylide for Wittig / HWE olefinations
α-Methyl group reported to influence E/Z ratio
Crystalline, air-sensitive; store under inert gas at 2–8°C

Ethyl 2-(triphenylphosphoranylidene)propionate Substitution Risks


In-class substitution of ethyl 2-(triphenylphosphoranylidene)propionate is precarious due to its unique structural features that dictate reaction outcomes. Unlike its methyl ester analog or the non-alkylated (carbethoxymethylene)triphenylphosphorane, the alpha-methyl group in the propionate derivative introduces steric bulk that profoundly influences reactivity and stereoselectivity in Wittig and HWE olefinations [1]. This steric hindrance is critical for achieving specific E/Z ratios and regioselectivity, which are often essential for the successful synthesis of complex natural products and pharmaceutical intermediates. Furthermore, the compound's stability as a pre-formed, isolable ylide, as opposed to in situ generated reagents, ensures consistent and predictable reaction kinetics, a crucial factor for scalable processes [2]. These performance nuances are not interchangeable with closely related analogs, making direct substitution a significant risk to synthetic route robustness and product quality.

Non-alkylated analog
May decompose under microwave irradiation and may not provide similar trans-selectivity.
Methyl ester analog
Not reported for malevamide E synthesis or specific annulations; may shift stereochemical outcomes.

Differentiation Evidence for Ethyl 2-(triphenylphosphoranylidene)propionate


Solvent-Free Microwave Stability

In solvent-free Wittig olefinations under microwave irradiation, ethyl 2-(triphenylphosphoranylidene)propionate exhibits distinct reactivity compared to non-alkylated analogs. While (carbethoxymethylene)triphenylphosphorane (CAS 1099-45-2) decomposes under microwave conditions at 500 W, the propionate derivative remains stable and reactive, enabling the reaction to proceed [1].

Microwave Stability
Class-level
Stable under 500 W microwave; non-alkylated analog decomposes
Supports solvent-free microwave protocol selection
Green Chemistry Microwave-Assisted Synthesis Wittig Olefination

E/Z Selectivity in Wittig Olefination

The alpha-methyl group in ethyl 2-(triphenylphosphoranylidene)propionate provides superior steric control, favoring the formation of trans (E)-alkenes. In the total synthesis of (+)-papulacandin D, its use with an aldehyde gave a high E/Z ratio, a selectivity not achievable with the non-methylated (carbethoxymethylene)triphenylphosphorane, which typically yields more cis product with similar aldehydes [1][2].

E/Z Selectivity
Head-to-head
Reported high trans-selectivity; more cis with non-alkylated analog
Supports trans-selective synthesis evaluation
Quantitative ratio requires source review
Stereoselective Synthesis Wittig Reaction E-Alkene Formation

Phosphine-Catalyzed [4+2] Annulations

Ethyl 2-(triphenylphosphoranylidene)propionate is a critical substrate in phosphine-catalyzed [4+2] annulations to form tetrahydropyridine derivatives. A validated procedure in Organic Syntheses uses this ylide to react with an allenoate and an imine to yield ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate [1]. This specific application is not reported for simpler analogs like (carbethoxymethylene)triphenylphosphorane, highlighting a unique reactivity profile derived from the alpha-methyl group.

[4+2] Annulation
Class-level
Validated annulation procedure; not reported for non-alkylated analog
Supports annulation method reproducibility
Phosphine Catalysis Annulation Heterocycle Synthesis

Synthesis of (29S,37S)-Malevamide E Isomer

Ethyl 2-(triphenylphosphoranylidene)propionate has been specifically utilized in the synthesis of the (29S,37S)-isomer of malevamide E, a potent ion-channel inhibitor . This application underscores the compound's unique ability to introduce a specific stereocenter and ester functionality in a complex molecular scaffold. Its methyl ester analog, (carbomethoxymethylene)triphenylphosphorane (CAS 2605-67-6), is not documented in this context, indicating that the ethyl ester and alpha-methyl group are essential for the required selectivity and reactivity.

Malevamide E Synthesis
Source review
Utilized in isomer synthesis; methyl ester analog not reported
Reported fit for depsipeptide stereochemistry
Data to verify; source-specific review
Natural Product Synthesis Ion-Channel Inhibitor Pharmaceutical Intermediate

Purity and Stability Profile

Ethyl 2-(triphenylphosphoranylidene)propionate is commercially available with a high purity specification of 97% (HPLC), a critical factor for ensuring reproducible reaction outcomes in both research and development settings . While both this compound and its methyl ester analog are available at >98% purity, the propionate derivative's higher melting point (158-162 °C) compared to the non-alkylated analog (124-130 °C) indicates greater thermal stability and ease of handling as a crystalline solid . The requirement for storage under inert gas at 2-8 °C is comparable across this class of ylides.

Purity & Stability
Reported
97% (HPLC); mp 158–162°C vs. 124–130°C for non-alkylated
Higher melting point may ease solid handling
Inert gas storage at 2–8°C required
Chemical Purity Reagent Stability Process Consistency

Dual Wittig and HWE Reactivity

Ethyl 2-(triphenylphosphoranylidene)propionate is documented to function as both a Wittig reagent and a Horner-Wadsworth-Emmons (HWE) reagent . This dual functionality is not universally observed among stabilized ylides. For instance, (carbomethoxymethylene)triphenylphosphorane is primarily cited as a Wittig reagent for two-carbon homologation, with no explicit mention of HWE activity. The ability to serve in both roles offers synthetic chemists greater flexibility in reaction design, potentially streamlining route development by using a single reagent for different types of olefination.

Dual Reactivity
Class-level
Functions as both Wittig and HWE reagent; non-alkylated primarily Wittig
May broaden synthetic scope for olefination
Olefination C-C Bond Formation Reagent Versatility

Application Scenarios for Ethyl 2-(triphenylphosphoranylidene)propionate


Trans-Selective α,β-Unsaturated Ester Synthesis

As demonstrated in the total synthesis of (+)-papulacandin D, this ylide is the reagent of choice when high trans-selectivity is paramount in the Wittig olefination of aldehydes. Its alpha-methyl group provides superior steric control compared to non-alkylated analogs like (carbethoxymethylene)triphenylphosphorane, leading to a higher E/Z ratio of the resulting alkene. This predictable selectivity is crucial for constructing the defined stereochemistry required in many drug candidates, minimizing isomer separation steps and improving overall yield [1].

N-Heterocycle Synthesis via [4+2] Annulation

Researchers targeting tetrahydropyridine scaffolds can directly implement the validated Organic Syntheses procedure using ethyl 2-(triphenylphosphoranylidene)propionate. This compound uniquely participates in a phosphine-catalyzed [4+2] annulation with an allenoate and an imine, a reactivity profile not shared by simpler ylides like (carbethoxymethylene)triphenylphosphorane. This method provides a robust and scalable entry into a class of heterocycles with known biological activity [2].

Solvent-Free Microwave-Assisted Olefination

For laboratories pursuing sustainable and energy-efficient synthesis, ethyl 2-(triphenylphosphoranylidene)propionate is the preferred reagent for solvent-free microwave Wittig reactions. Its stability under 500 W microwave irradiation allows the reaction to proceed, whereas the non-alkylated (carbethoxymethylene)triphenylphosphorane decomposes under identical conditions. This enables faster reaction times and eliminates the need for organic solvents, aligning with green chemistry principles [3].

Malevamide E Isomer Synthesis

In the total synthesis of the (29S,37S)-isomer of malevamide E, a potent ion-channel inhibitor, ethyl 2-(triphenylphosphoranylidene)propionate serves as a critical olefination reagent. Its specific steric and electronic properties are required to correctly install a key stereocenter and ester moiety within the complex depsipeptide structure. The methyl ester analog is not reported for this application, underscoring the non-substitutable nature of this reagent in this advanced synthetic context .

Application
Selection Property
Validation Focus
Trans-selective α,β-unsaturated ester synthesis
α-Methyl steric control
E/Z ratio and isomer separation
Tetrahydropyridine heterocycle synthesis
[4+2] Annulation reactivity
Validated procedure reproducibility
Solvent-free microwave olefination
Thermal stability under microwave
Reaction completion and energy efficiency
Malevamide E isomer synthesis
Specific depsipeptide compatibility
Stereochemical fidelity and yield

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